molecular formula C12H13BF4N2O B7777670 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate

Cat. No.: B7777670
M. Wt: 288.05 g/mol
InChI Key: NCNCFKHLPONPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate is a chemical compound known for its unique structure and reactivity It is a pyridinium salt, which means it contains a positively charged pyridinium ion paired with a tetrafluoroborate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate typically involves the reaction of 2,6-dimethyl-4-oxopyridine with pyridine in the presence of a suitable reagent to form the pyridinium salt. One common method involves the use of tetrafluoroboric acid as the reagent, which facilitates the formation of the tetrafluoroborate anion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of automated reactors and precise temperature control to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include 4-substituted pyridines, which are valuable intermediates in organic synthesis .

Scientific Research Applications

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate involves its ability to act as an electrophile in various chemical reactions. The positively charged pyridinium ion can attract nucleophiles, facilitating substitution and addition reactions. The tetrafluoroborate anion helps stabilize the compound and enhances its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate is unique due to its specific combination of a pyridinium ion and a tetrafluoroborate anion, which imparts distinct reactivity and stability characteristics. This makes it particularly valuable in regiospecific synthesis and other specialized applications .

Properties

IUPAC Name

2,6-dimethyl-1-pyridin-1-ium-1-ylpyridin-4-one;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N2O.BF4/c1-10-8-12(15)9-11(2)14(10)13-6-4-3-5-7-13;2-1(3,4)5/h3-9H,1-2H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNCFKHLPONPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=O)C=C(N1[N+]2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BF4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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